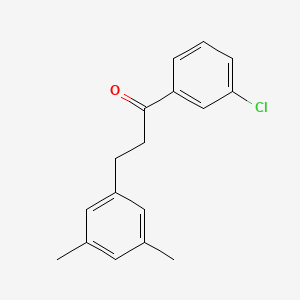

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone

Vue d'ensemble

Description

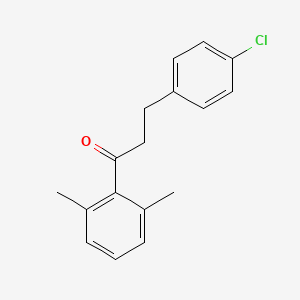

“3’-Chloro-3-(3,5-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C17H17ClO . It is used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of “3’-Chloro-3-(3,5-dimethylphenyl)propiophenone” involves the use of solvents and temperature control to achieve the desired yield and enantioselectivity . It can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis (sulfonamide) ligand .Molecular Structure Analysis

The molecular weight of “3’-Chloro-3-(3,5-dimethylphenyl)propiophenone” is 272.76900 g/mol . The compound has a density of 1.124 g/cm3 . The SMILES string representation of the molecule is CCC(=O)c1cccc(Cl)c1 .Chemical Reactions Analysis

“3’-Chloro-3-(3,5-dimethylphenyl)propiophenone” is used in various chemical reactions. For instance, it can be used to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis (sulfonamide) ligand .Physical And Chemical Properties Analysis

“3’-Chloro-3-(3,5-dimethylphenyl)propiophenone” is a solid compound with a white to light yellow color . It has a melting point of 45-47 °C and a boiling point of 124 °C at 14 mmHg . It is soluble in hot water, hot toluene, and alcohol .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3’-Chloro-3-(3,5-dimethylphenyl)propiophenone, focusing on six unique applications:

Anticancer Research

3’-Chloro-3-(3,5-dimethylphenyl)propiophenone has shown potential in anticancer research. Its structural analogs have been studied for their ability to inhibit cancer cell growth by targeting specific pathways, such as the WNT/β-catenin pathway. This pathway is crucial in regulating cell proliferation and differentiation, and its dysregulation is often associated with cancer .

Pharmaceutical Synthesis

This compound is valuable in the synthesis of various pharmaceutical agents. Its unique chemical structure allows it to serve as an intermediate in the production of drugs with diverse therapeutic applications, including anti-inflammatory and analgesic agents. The presence of the chloro and dimethylphenyl groups enhances its reactivity, making it a versatile building block in medicinal chemistry .

Organic Chemistry Research

In organic chemistry, 3’-Chloro-3-(3,5-dimethylphenyl)propiophenone is used as a reagent in various chemical reactions. It is particularly useful in the study of electrophilic aromatic substitution reactions due to its electron-withdrawing chloro group and electron-donating methyl groups. This dual functionality makes it an interesting subject for mechanistic studies and reaction optimization .

Material Science

The compound has applications in material science, particularly in the development of new polymers and resins. Its aromatic structure and functional groups contribute to the formation of materials with desirable properties such as enhanced thermal stability and mechanical strength. These materials can be used in coatings, adhesives, and other industrial applications .

Environmental Chemistry

Research has explored the use of 3’-Chloro-3-(3,5-dimethylphenyl)propiophenone in environmental chemistry, particularly in the detection and degradation of pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it useful in the development of sensors and catalytic processes for environmental remediation .

Biochemical Studies

In biochemical research, this compound is used to study enzyme interactions and inhibition. Its structural features make it a suitable candidate for investigating the binding mechanisms of enzymes involved in metabolic pathways. Such studies can lead to the development of enzyme inhibitors with potential therapeutic applications .

Safety and Hazards

“3’-Chloro-3-(3,5-dimethylphenyl)propiophenone” is classified as a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-8-13(2)10-14(9-12)6-7-17(19)15-4-3-5-16(18)11-15/h3-5,8-11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIUUDJZYQYUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644892 | |

| Record name | 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone | |

CAS RN |

898780-53-5 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

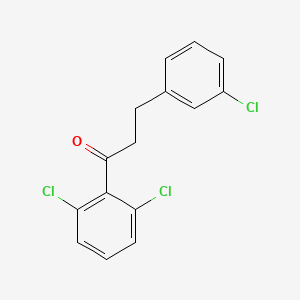

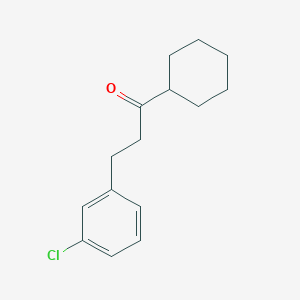

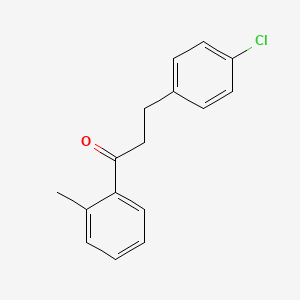

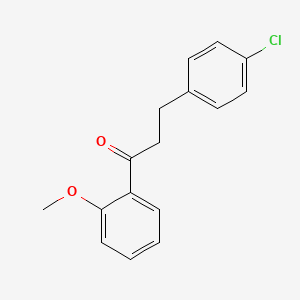

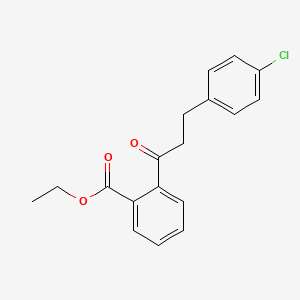

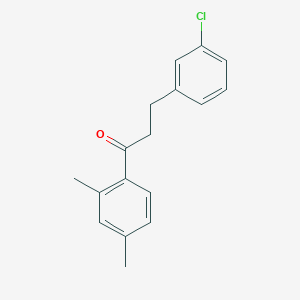

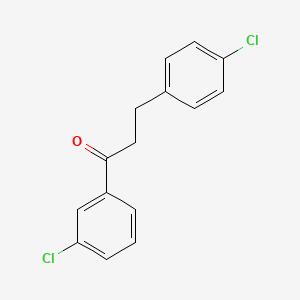

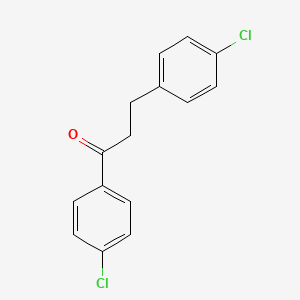

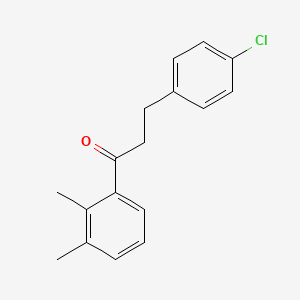

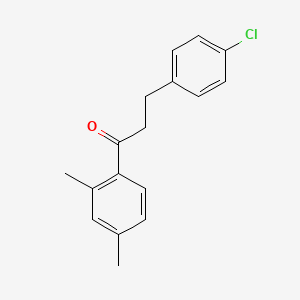

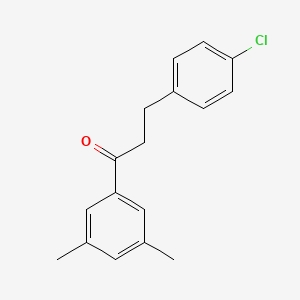

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.